molecular formula C12H15FO3 B13662334 5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid

5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid

Cat. No.: B13662334
M. Wt: 226.24 g/mol
InChI Key: JDXUPMAELBQZJP-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzene.

    Lithiation: The benzene derivative is treated with a strong base like n-butyllithium to introduce a lithium atom at the desired position.

    Carboxylation: The lithiated intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group, forming the pentanoic acid chain.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-(5-Fluoro-2-hydroxyphenyl)pentanoic Acid.

    Reduction: Formation of 5-(5-Fluoro-2-methoxyphenyl)pentanol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzoic Acid
  • 5-Fluoro-2-methoxyphenylboronic Acid
  • 5-Fluoro-2-methoxyphenylacetic Acid

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid is unique due to its specific combination of a fluorine atom and a methoxy group on the phenyl ring, along with the pentanoic acid chain

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C12H15FO3/c1-16-11-7-6-10(13)8-9(11)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

JDXUPMAELBQZJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CCCCC(=O)O

Origin of Product

United States

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